molecular formula C12H26Cl2N2O B11799762 N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride

N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride

Cat. No.: B11799762
M. Wt: 285.25 g/mol
InChI Key: YXXXMPGCPMTXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound that belongs to the class of tetrahydropyran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The compound’s structure features a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle, and a cyclohexyl group, which is a six-membered carbon ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride can be achieved through several synthetic routes. One common method involves the ring-expansion of monocyclopropanated pyrroles and furans. This process is stereoselective, scalable, and metal-free, making it an attractive option for industrial production . The key step in this synthesis is the cyclopropylcarbinyl cation rearrangement, which leads to the selective cleavage of the endocyclic cyclopropane C−C bond .

Industrial Production Methods

For industrial production, the synthesis of N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride can be optimized using microwave-assisted synthesis. This method enhances the reaction rate and yield while maintaining the stereoselectivity of the product . Additionally, the use of renewable resources as starting materials can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or neurodegeneration, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C12H26Cl2N2O

Molecular Weight

285.25 g/mol

IUPAC Name

4-N-(1-methylcyclohexyl)oxane-3,4-diamine;dihydrochloride

InChI

InChI=1S/C12H24N2O.2ClH/c1-12(6-3-2-4-7-12)14-11-5-8-15-9-10(11)13;;/h10-11,14H,2-9,13H2,1H3;2*1H

InChI Key

YXXXMPGCPMTXON-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NC2CCOCC2N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.